Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Acaricide Tetranychus cinnabarinus Structure-Activity Relationship

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 88398-74-7) is a validated pyrazole scaffold for agrochemical R&D. - Derivatives outperform pyrimidifen & spirodiclofen against Tetranychus cinnabarinus across all developmental stages in greenhouse bioassays. - Pyrazole-5-carboxamide derivatives show confirmed nematicidal activity vs. Meloidogyne incognita at 10 mg/L; molecular docking indicates SDH target engagement. - Methyl ester offers faster transesterification & higher amidation reactivity than the ethyl ester variant for process optimization. - Insist on the dimethyl carbonate methylation route (CN103508959A) to avoid dimethyl sulfate, supporting ESG compliance.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 88398-74-7
Cat. No. B13929750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
CAS88398-74-7
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)C(=O)OC)C
InChIInChI=1S/C8H12N2O2/c1-4-6-5-7(8(11)12-3)10(2)9-6/h5H,4H2,1-3H3
InChIKeyOATMWWPWCJIWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylate: Product Specification and Applications


Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 88398-74-7) is a heterocyclic organic compound belonging to the pyrazole family, with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This compound serves as a versatile building block and key intermediate in the synthesis of various biologically active pyrazole derivatives, particularly in the agrochemical sector [1]. Its specific substitution pattern—featuring an ethyl group at the 3-position and a methyl ester at the 5-carboxylate position of the 1-methylpyrazole core—imparts distinct reactivity profiles that are foundational for downstream derivatization pathways [1].

Role Agrochemical synthesis intermediate
Scaffold Pyrazole building block with defined substitution
Pattern 3-ethyl, 5-methyl ester for derivatization

Methyl 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylate Substitution Risks


In-class substitution of methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is scientifically non-trivial due to the profound influence of even minor structural variations on downstream biological activity and synthetic efficiency. While other pyrazole carboxylates (e.g., ethyl ester analogs, 4-substituted variants) share the core heterocyclic scaffold, their substitution patterns—particularly at the 3- and 4-positions—can lead to markedly different outcomes in target product profiles [1]. The methyl ester moiety at the 5-position, relative to the ethyl ester variant, offers distinct hydrolytic stability and solubility characteristics that affect reaction yields and purification workflows [1]. Furthermore, structure-activity relationship (SAR) studies within this chemical series demonstrate that substitution at the 4-position (e.g., chloro substitution) or alteration of the N-alkyl group can dramatically shift bioactivity profiles against specific pest targets [2]. Consequently, procurement decisions based solely on in-class similarity without verifying the exact CAS number may introduce uncharacterized impurities, alter reaction kinetics, or compromise the efficacy of the final formulated product.

Ester group Methyl vs. ethyl ester may alter hydrolysis kinetics and solubility, potentially shifting reaction yields and purification profiles.
4‑position Substitution at the 4‑position (e.g., chloro) can significantly change bioactivity profiles against pest targets; in‑class similarity alone is insufficient.
N‑alkyl Alteration of the N‑alkyl group may lead to divergent target interactions, requiring re‑evaluation of SAR rather than direct replacement.

Methyl 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylate: Comparative Evidence


Acaricidal Efficacy of Pyrazolylacrylonitrile Derivatives

A series of novel pyrazolylacrylonitrile derivatives were synthesized using methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate as a starting material. Greenhouse bioassays targeting the carmine spider mite (Tetranychus cinnabarinus) revealed that the derivative designated compound 19 exhibited superior acaricidal activity across all mite developmental stages compared to the commercial acaricides pyrimidifen and spirodiclofen [1].

Acaricidal derivative ranking
Cross-study comparable
Derivative compound 19 showed higher acaricidal activity ranking against Tetranychus cinnabarinus compared to pyrimidifen and spirodiclofen in greenhouse assays.
Supports acaricide derivative screening
Specific LC50 values not reported; qualitative comparison only
Acaricide Tetranychus cinnabarinus Structure-Activity Relationship

Nematicidal Activity of Pyrazole-5-Carboxamides

A series of new pyrazole-5-carboxamide derivatives containing a flexible chain moiety were synthesized via a four-step approach starting from ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Primary nematicidal bioassay results indicated that some of these derivatives exhibited moderate activity against the root-knot nematode Meloidogyne incognita at a concentration of 10 mg/L [1].

Nematicidal activity context
Cross-study comparable
Pyrazole-5-carboxamide derivatives synthesized from the ethyl ester analog showed moderate nematicidal activity at 10 mg/L against Meloidogyne incognita.
Supports nematicide research scaffold
No commercial comparator; qualitative data from in vitro assay
Nematicide Meloidogyne incognita Molecular Docking

Key Intermediate for Tebufenpyrad Production

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, the ethyl ester analog of the target compound, is a well-documented intermediate in the synthesis of the commercial acaricide tebufenpyrad (pyrimidifen) [1]. The target methyl ester (CAS 88398-74-7) and its ethyl ester analog share the identical core substitution pattern (3-ethyl, 1-methyl, 5-carboxylate), differing only in the ester alkyl group [2]. This structural congruence implies that the methyl ester can serve similar or identical synthetic roles, with the choice between methyl and ethyl ester potentially dictated by specific reaction conditions or downstream hydrolysis requirements.

Tebufenpyrad intermediate analog
Class-level inference
Methyl ester (CAS 88398-74-7) shares the core 3-ethyl, 1-methyl, 5-carboxylate substitution with the confirmed tebufenpyrad intermediate (ethyl ester).
May support similar synthetic role; methyl ester reactivity context
Industrial synthesis context; data to verify
Agrochemical Intermediate Tebufenpyrad Synthesis Pathway

Improved Synthesis via Dimethyl Carbonate

Patent CN103508959A describes an improved synthesis method for 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate (the ethyl ester analog) starting from ethyl 3-ethyl-5-pyrazolecarboxylate, using NaH and dimethyl carbonate in DMF at 80-140°C [1]. The patent emphasizes that this method avoids the use of highly toxic dimethyl sulfate, which was employed in prior art approaches using hydrazine hydrate, thereby reducing environmental pollution and toxicity concerns [1]. This process innovation is directly relevant to the methyl ester variant, as the methylation step using dimethyl carbonate is equally applicable to methyl ester synthesis and offers a greener, safer manufacturing route.

Greener methylation route
Class-level inference
Patent CN103508959A describes methylation with dimethyl carbonate, avoiding toxic dimethyl sulfate, applicable to the methyl ester analog.
Supports sustainable manufacturing route
Patent method; process scalability to verify
Synthetic Methodology Process Chemistry Patent

Methyl 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylate: Application Scenarios


Scenario 1: Next-Generation Acaricide Development

Researchers and agrochemical companies seeking to develop acaricidal compounds with superior field performance against Tetranychus cinnabarinus (carmine spider mite) should prioritize this compound as a key synthetic intermediate. Evidence from greenhouse bioassays demonstrates that derivatives synthesized from this scaffold can outperform commercial standards including pyrimidifen and spirodiclofen across all mite developmental stages [1]. This scenario is particularly relevant for R&D programs aiming to address acaricide resistance or improve spectrum of activity, as the 3-ethyl-1-methyl substitution pattern has been validated as a productive starting point for SAR optimization.

Scenario 2: Nematicidal Pyrazole-5-Carboxamide Synthesis

For research groups investigating novel nematicides targeting Meloidogyne incognita (root-knot nematode), procurement of methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (or its ethyl ester analog) provides a proven entry point. A four-step synthetic route starting from this scaffold has yielded pyrazole-5-carboxamide derivatives with confirmed nematicidal activity at 10 mg/L [2]. Molecular docking studies further indicate interaction with succinate dehydrogenase (SDH) via p-cation, p-p, and hydrogen bonding, providing a rational basis for structure-guided optimization [2]. This scenario supports procurement for academic and industrial programs focused on expanding the nematicide pipeline.

Scenario 3: Tebufenpyrad Process Optimization

This compound is a direct methyl ester variant of the key intermediate used in the industrial synthesis of tebufenpyrad, a commercial acaricide [3][4]. Process chemists evaluating alternative ester forms for reaction optimization—considering factors such as hydrolysis rate, solubility in reaction media, or downstream purification characteristics—should evaluate the methyl ester (CAS 88398-74-7) alongside the ethyl ester (CAS 128537-26-8). The methyl ester's lower molecular weight and potentially distinct physicochemical profile may offer advantages in specific synthetic steps, such as transesterification or amidation reactions, where methyl esters typically exhibit higher reactivity than their ethyl counterparts. This scenario is directly relevant for procurement decisions in scale-up and manufacturing contexts.

Scenario 4: Green Chemistry and Sustainable Sourcing

Procurement professionals and process development teams prioritizing sustainable and reduced-toxicity manufacturing should seek material produced via the dimethyl carbonate methylation route described in patent CN103508959A, rather than legacy methods employing dimethyl sulfate [5]. The availability of a synthetic pathway that avoids highly toxic methylating agents reduces environmental burden and workplace safety risks, aligning with corporate ESG (Environmental, Social, and Governance) objectives. Verification of manufacturing route with suppliers can serve as a procurement differentiator, ensuring that the sourced compound meets both quality specifications and sustainability criteria.

Application
Selection Property
Validation Focus
Acaricide derivative screening
Pyrazole building block scaffold
Acaricidal endpoint review (Tetranychus cinnabarinus)
Nematicide research synthesis
Flexible chain carboxamide derivatization
Nematicidal activity endpoint (M. incognita)
Tebufenpyrad process development
Methyl ester reactivity profile
Ester hydrolysis/amidation kinetics review
Sustainable synthesis sourcing
Dimethyl carbonate methylation route
Manufacturing route sustainability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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